(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
説明
特性
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN2O5S/c1-5-29-18-12-15(13-19(30-6-2)21(18)31-7-3)22(27)25-23-26(10-11-28-4)17-9-8-16(24)14-20(17)32-23/h8-9,12-14H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGWLNHAUUACSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure features a bromine substituent at the 6-position of the benzothiazole ring and a methoxyethyl group at the 3-position, along with a triethoxybenzamide moiety. Its molecular formula is C₁₈H₃₀BrN₃O₃S, with a molecular weight of approximately 421.31 g/mol. The unique combination of these substituents enhances its reactivity and interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₃₀BrN₃O₃S |
| Molecular Weight | 421.31 g/mol |
| Structural Features | Bromine at position 6; methoxyethyl group; triethoxybenzamide moiety |
Synthesis
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : Starting from 6-bromobenzo[d]thiazol-2(3H)-one, various reactions including nucleophilic substitutions are employed.
- Introduction of Substituents : The methoxyethyl and triethoxy groups are introduced through alkylation reactions.
- Final Coupling : The final product is obtained via coupling reactions that link the benzothiazole core with the triethoxybenzamide.
Anticancer Activity
Preliminary studies suggest that compounds within this structural class exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that these compounds may inhibit specific enzymes or modulate receptor activity associated with cancer pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cell lines, particularly in the G2-M phase, which is critical for preventing tumor growth .
Antimicrobial Properties
Benzothiazole derivatives are also known for their antimicrobial activity:
- Studies indicate that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide may possess broad-spectrum antimicrobial effects against various pathogens.
- The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Additional Biological Activities
The compound may exhibit other pharmacological effects such as:
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of multiple ethoxy groups may enhance its ability to scavenge free radicals.
Case Studies
- Study on Hep3B Cells : In vitro assays demonstrated significant anticancer activity against Hep3B liver cancer cells, with compounds showing similar structures inducing cell cycle arrest comparable to standard chemotherapeutics like doxorubicin .
- Antioxidant Evaluation : Compounds related to this structure have been evaluated for their antioxidant capacity using DPPH assays, indicating potential protective effects against oxidative stress .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The benzo[d]thiazole scaffold is shared with compounds like I8 (2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide). However, the target compound lacks the quinolinium iodide moiety present in I8, which may reduce cationic charge and alter membrane permeability.
Substituent Effects
- This reactivity is absent in non-halogenated analogs like I7 or I9, limiting their synthetic versatility.
- 3,4,5-Triethoxybenzamide: This moiety introduces three ethoxy groups, enhancing lipophilicity compared to simpler benzamide derivatives (e.g., Schiff bases in ). The ethoxy groups may engage in hydrogen bonding or π-stacking interactions in biological targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The bromine atom in the target compound enables post-synthetic modifications (e.g., amination or cross-coupling), a feature shared with 2-bromoimidazo[2,1-b]thiadiazole derivatives .
- The triethoxybenzamide group may mimic natural product scaffolds, enhancing target recognition .
- Solubility vs. Bioavailability: The balance between hydrophobic (triethoxybenzamide) and hydrophilic (2-methoxyethyl) groups may optimize pharmacokinetics compared to highly lipophilic quinolinium iodides (e.g., I8) .
準備方法
Bromination of Benzo[d]Thiazole Precursors
The 6-bromo substitution is introduced via electrophilic aromatic bromination. Source demonstrates that treating 6-methoxybenzo[d]thiazole with bromine in acetic acid at 0–5°C yields 6-bromo derivatives in 69% yield. Adapting this method:
Procedure :
- Dissolve 6-methoxybenzo[d]thiazole (10 mmol) in glacial acetic acid (30 mL).
- Add bromine (1.1 eq) dropwise at 0°C with stirring.
- Warm to room temperature and stir for 5 hours.
- Quench with ice-water, neutralize with ammonia, and filter to isolate 6-bromo-6-methoxybenzo[d]thiazole.
Alkylation at Position 3
The 2-methoxyethyl group is introduced via nucleophilic substitution. Source employs sodium hydride in N-methylpyrrolidinone (NMP) to activate the thiazole nitrogen for alkylation:
Procedure :
- Suspend 6-bromobenzo[d]thiazol-2-amine (5 mmol) in anhydrous NMP (20 mL).
- Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
- Introduce 2-methoxyethyl bromide (1.5 eq) and heat at 80°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Ethylation of Gallic Acid
Source’s alkylation protocol using potassium carbonate and alkyl halides is adapted:
Procedure :
- Dissolve gallic acid (10 mmol) in acetone (50 mL).
- Add K₂CO₃ (4 eq) and ethyl bromide (3.3 eq).
- Reflux for 48 hours, filter, and evaporate solvent to obtain 3,4,5-triethoxybenzoic acid.
Conversion to Acid Chloride
Treat 3,4,5-triethoxybenzoic acid (5 mmol) with thionyl chloride (10 eq) in dichloromethane (20 mL) at reflux for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain the acyl chloride.
Imine Formation and Stereocontrol
Condensation Reaction
Source demonstrates Z-selective imine formation using bromobenzamide derivatives under mild conditions.
Procedure :
- Dissolve 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2-amine (3 mmol) in dry THF (15 mL).
- Add 3,4,5-triethoxybenzoyl chloride (3.3 mmol) and triethylamine (4 eq).
- Stir at 25°C for 6 hours.
- Purify via recrystallization (ethanol/water) to isolate the (Z)-isomer.
Yield : 60–65% (comparable to).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.7 Hz, 1H, Ar-H), 7.45 (d, J = 8.7 Hz, 1H, Ar-H), 4.12–4.05 (m, 9H, OCH₂CH₃), 3.78 (t, J = 6.3 Hz, 2H, CH₂OCH₃), 3.45 (s, 3H, OCH₃).
- ¹³C NMR : δ 168.2 (C=O), 152.1 (thiazole-C), 148.9–141.2 (triethoxy-Ar), 122.7 (C-Br), 71.8–63.3 (OCH₂CH₃), 58.9 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₃H₂₄BrN₂O₅S : [M+H]⁺ = 543.0567.
- Observed : 543.0571 (Δ = 0.7 ppm).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂, AcOH, 0°C → RT | 68 | 95 |
| Alkylation | NaH, NMP, 80°C | 65 | 92 |
| Acyl Chloride Formation | SOCl₂, DCM, reflux | 90 | 98 |
| Imine Condensation | Et₃N, THF, 25°C | 62 | 94 |
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
